3-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester
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Overview
Description
3-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester typically involves the following steps:
Bromination: The starting material, 2-fluoro-6-methoxyphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.
Pinacol Ester Formation: The resulting boronic acid is esterified with pinacol to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Substitution: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 3-Bromo-2-fluoro-6-methoxyphenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester is utilized in various fields:
Chemistry: As a reagent in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: In the development of biologically active molecules and probes.
Medicine: For the synthesis of drug candidates and therapeutic agents.
Industry: In the production of polymers, electronic materials, and specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through the Suzuki-Miyaura coupling mechanism:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluoro-6-methoxyphenylboronic acid: Similar structure but lacks the pinacol ester group.
2-Fluoro-6-methoxyphenylboronic acid pinacol ester: Lacks the bromine substituent.
3-Bromo-2-fluoro-phenylboronic acid pinacol ester: Lacks the methoxy group.
Uniqueness
3-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester is unique due to its combination of bromine, fluorine, and methoxy substituents, which provide distinct reactivity and selectivity in synthetic applications. This makes it particularly valuable in the synthesis of complex molecules where precise control over functional group placement is required.
Properties
IUPAC Name |
2-(3-bromo-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO3/c1-12(2)13(3,4)19-14(18-12)10-9(17-5)7-6-8(15)11(10)16/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQGCESIYBKEAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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